molecular formula C19H16Cl2N4O4 B603939 N-(2-{[(2,4-dichlorophenoxy)acetyl]amino}ethyl)-4-oxo-3,4-dihydro-2-quinazolinecarboxamide CAS No. 1120288-67-6

N-(2-{[(2,4-dichlorophenoxy)acetyl]amino}ethyl)-4-oxo-3,4-dihydro-2-quinazolinecarboxamide

Cat. No.: B603939
CAS No.: 1120288-67-6
M. Wt: 435.3g/mol
InChI Key: KWTZKAGOLZOAMZ-UHFFFAOYSA-N
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Description

N-(2-{[(2,4-dichlorophenoxy)acetyl]amino}ethyl)-4-oxo-3,4-dihydro-2-quinazolinecarboxamide is a synthetic organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a quinazoline core, a hydroxy group, and a dichlorophenoxyacetyl moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-{[(2,4-dichlorophenoxy)acetyl]amino}ethyl)-4-oxo-3,4-dihydro-2-quinazolinecarboxamide typically involves multiple steps. One common method starts with the preparation of 2,4-dichlorophenoxyacetic acid, which is then converted to its corresponding acyl chloride using reagents such as phosphorus pentachloride. This acyl chloride is then reacted with an amine to form the amide linkage. The quinazoline core is introduced through a cyclization reaction involving appropriate precursors under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced techniques such as continuous flow reactors, which allow for better control of reaction parameters and scalability. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

N-(2-{[(2,4-dichlorophenoxy)acetyl]amino}ethyl)-4-oxo-3,4-dihydro-2-quinazolinecarboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(2-{[(2,4-dichlorophenoxy)acetyl]amino}ethyl)-4-oxo-3,4-dihydro-2-quinazolinecarboxamide involves its interaction with specific molecular targets. In biological systems, it is believed to inhibit certain kinases by binding to their active sites, thereby blocking their activity. This inhibition can lead to the modulation of various signaling pathways, resulting in anti-inflammatory and anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-{[(2,4-dichlorophenoxy)acetyl]amino}ethyl)-4-oxo-3,4-dihydro-2-quinazolinecarboxamide stands out due to its unique combination of a quinazoline core and a dichlorophenoxyacetyl moiety, which imparts distinct chemical and biological properties. Its ability to inhibit specific kinases and modulate signaling pathways makes it a valuable compound for further research and development .

Properties

CAS No.

1120288-67-6

Molecular Formula

C19H16Cl2N4O4

Molecular Weight

435.3g/mol

IUPAC Name

N-[2-[[2-(2,4-dichlorophenoxy)acetyl]amino]ethyl]-4-oxo-3H-quinazoline-2-carboxamide

InChI

InChI=1S/C19H16Cl2N4O4/c20-11-5-6-15(13(21)9-11)29-10-16(26)22-7-8-23-19(28)17-24-14-4-2-1-3-12(14)18(27)25-17/h1-6,9H,7-8,10H2,(H,22,26)(H,23,28)(H,24,25,27)

InChI Key

KWTZKAGOLZOAMZ-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(=O)NC(=N2)C(=O)NCCNC(=O)COC3=C(C=C(C=C3)Cl)Cl

Origin of Product

United States

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